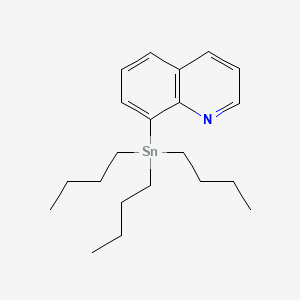

8-(Tributylstannyl)quinoline

Description

BenchChem offers high-quality 8-(Tributylstannyl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(Tributylstannyl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl(quinolin-8-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N.3C4H9.Sn/c1-2-6-9-8(4-1)5-3-7-10-9;3*1-3-4-2;/h1-5,7H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXBLYUOIPJSEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=CC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479334 | |

| Record name | 8-(tributylstannyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478282-21-2 | |

| Record name | 8-(tributylstannyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-(Tributylstannyl)quinoline CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

Chemical Name: 8-(Tributylstannyl)quinoline CAS Number: 478282-21-2[1] Molecular Formula: C₂₁H₃₃NSn[2]

This guide provides a comprehensive overview of 8-(tributylstannyl)quinoline, a versatile organotin compound. The information presented herein is intended for researchers and professionals in the fields of organic synthesis, materials science, and medicinal chemistry.

Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 418.2 g/mol | [2] |

| Boiling Point | 447.2°C at 760 mmHg | [3] |

| Flash Point | 224.2°C | [3] |

Synthesis and Experimental Protocols

8-(Tributylstannyl)quinoline is primarily synthesized via palladium-catalyzed cross-coupling reactions, with the Stille coupling being a prominent method.[4] This involves the reaction of an 8-substituted quinoline (typically with a halogen leaving group) with an organotin reagent.

General Experimental Protocol: Stille Coupling

The following is a generalized protocol for a Stille coupling reaction to synthesize 8-(tributylstannyl)quinoline, based on common practices for this type of reaction.

Materials:

-

8-Bromoquinoline

-

Hexabutylditin

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous and degassed solvent (e.g., toluene, DMF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add 8-bromoquinoline and the chosen solvent.

-

Add the palladium catalyst to the mixture.

-

Introduce hexabutylditin to the reaction flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically between 80-110°C) and stir for the required duration (monitored by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

The workup procedure typically involves dilution with an organic solvent, washing with aqueous potassium fluoride solution to remove tin byproducts, followed by extraction, drying, and concentration under reduced pressure.

-

Purification is generally achieved by column chromatography on silica gel.

Chemical Reactivity and Applications

The reactivity of 8-(tributylstannyl)quinoline is characterized by the tributylstannyl group, which makes it a valuable intermediate in further cross-coupling reactions. It can serve as a precursor for the synthesis of a variety of substituted quinolines by reacting with different electrophiles.

Key Applications:

-

Organic Electronics: This compound has been investigated as a potential material for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs) due to its charge transport properties.[4]

-

Materials Science: It acts as a building block for the synthesis of organotin-based polymers and materials with unique properties.[4]

-

Medicinal Chemistry: As a precursor, it facilitates the synthesis of diverse quinoline derivatives for biological screening.[4]

Biological Activity and Signaling Pathways

While direct biological studies on 8-(tributylstannyl)quinoline are not extensively documented in publicly available literature, the quinoline scaffold is a well-established pharmacophore with a broad range of biological activities. Quinoline derivatives have been reported to exhibit anticancer, antimicrobial, and neuroprotective effects.

Potential Relevance to the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several quinoline-based compounds have been identified as inhibitors of this pathway. Although there is no direct evidence linking 8-(tributylstannyl)quinoline to this pathway, its role as a synthetic intermediate allows for the generation of novel quinoline derivatives that could be screened for activity against PI3K, Akt, mTOR, or other related kinases.

The general mechanism of the PI3K/Akt/mTOR pathway is depicted below. Inhibition at various points in this cascade can lead to the suppression of tumor growth.

Caption: The PI3K/Akt/mTOR signaling cascade.

Experimental Workflow: From Synthesis to Biological Evaluation

The utility of 8-(tributylstannyl)quinoline as a synthetic intermediate for drug discovery can be visualized in the following workflow.

Caption: Synthetic and screening workflow utilizing 8-(tributylstannyl)quinoline.

References

Synthesis and Characterization of 8-(Tributylstannyl)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 8-(tributylstannyl)quinoline, an important organotin reagent utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.

Introduction

8-(Tributylstannyl)quinoline is a key building block in the construction of complex organic molecules. Its utility primarily stems from its application in the Stille cross-coupling reaction, a versatile method for forming carbon-carbon bonds.[1][2] The presence of the tributylstannyl group at the 8-position of the quinoline ring allows for the selective introduction of the quinolin-8-yl moiety into a wide range of organic substrates. This guide details the synthetic route to this compound and the analytical techniques employed for its characterization.

Synthesis of 8-(Tributylstannyl)quinoline

The synthesis of 8-(tributylstannyl)quinoline is typically achieved in a two-step process starting from a suitable quinoline precursor. The general strategy involves the preparation of 8-bromoquinoline followed by a lithium-halogen exchange and subsequent quenching with tributyltin chloride.

Experimental Protocols

Step 1: Synthesis of 8-Bromoquinoline

A common method for the synthesis of 8-bromoquinoline is the Skraup synthesis, which involves the reaction of 2-bromoaniline with glycerol, sulfuric acid, and an oxidizing agent.[1][3]

-

Materials: 2-bromoaniline, glycerol, concentrated sulfuric acid, nitrobenzene (oxidizing agent), ferrous sulfate (catalyst), sodium carbonate, dichloromethane, anhydrous sodium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add concentrated sulfuric acid to glycerol while cooling in an ice bath.

-

Slowly add 2-bromoaniline to the mixture with constant stirring.

-

Add a catalytic amount of ferrous sulfate.

-

Gently heat the mixture, and then add nitrobenzene dropwise from the dropping funnel at a rate that maintains a controllable reaction.

-

After the addition is complete, heat the mixture to reflux for several hours to ensure the completion of the reaction.

-

Cool the reaction mixture and cautiously pour it into a large volume of water.

-

Neutralize the acidic solution with sodium carbonate until the solution is basic.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 8-bromoquinoline, which can be further purified by distillation or column chromatography.

-

Step 2: Synthesis of 8-(Tributylstannyl)quinoline

This step involves a lithium-halogen exchange reaction on 8-bromoquinoline, followed by the introduction of the tributylstannyl group.

-

Materials: 8-bromoquinoline, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) in hexanes, tributyltin chloride.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 8-bromoquinoline in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium or tert-butyllithium in hexanes dropwise to the stirred solution. The reaction is typically very fast.[4]

-

After stirring for a short period at -78 °C to ensure complete lithiation, add tributyltin chloride to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for several hours.

-

Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford 8-(tributylstannyl)quinoline as a liquid.[5]

-

Characterization of 8-(Tributylstannyl)quinoline

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized 8-(tributylstannyl)quinoline. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 478282-21-2 | [5][6] |

| Molecular Formula | C₂₁H₃₃NSn | [5][6] |

| Molecular Weight | 418.21 g/mol | [5][6] |

| Appearance | Liquid | [5] |

| Purity | Typically >95% | [5] |

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the quinoline ring and the tributyl groups attached to the tin atom.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.9 - 8.1 | m | Protons on the quinoline ring |

| ~7.8 - 7.3 | m | Protons on the quinoline ring |

| ~1.6 - 1.2 | m | -CH₂- protons of the butyl groups |

| ~1.1 - 0.8 | t | -CH₃ protons of the butyl groups |

| ~1.2 - 1.0 | m | -CH₂- protons adjacent to Sn |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will display signals for the carbon atoms of the quinoline ring and the butyl chains.

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 120 | Carbons of the quinoline ring |

| ~29 - 27 | -CH₂- carbons of the butyl groups |

| ~14 | -CH₃ carbons of the butyl groups |

| ~10 | -CH₂- carbon adjacent to Sn |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the aromatic quinoline system and the aliphatic butyl groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 - 3000 | Aromatic C-H stretching |

| ~2960 - 2850 | Aliphatic C-H stretching |

| ~1600 - 1450 | Aromatic C=C and C=N stretching |

| ~1465 | Aliphatic C-H bending |

| ~830 - 750 | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Assignment |

| 419 | [M+H]⁺ (for the most abundant tin isotope) |

| 362 | [M - C₄H₉]⁺ |

| 128 | [Quinoline]⁺ |

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of 8-(Tributylstannyl)quinoline.

Stille Cross-Coupling Reaction Pathway

8-(Tributylstannyl)quinoline is a key reactant in the Stille cross-coupling reaction. The catalytic cycle, mediated by a palladium complex, is illustrated below.[2][7][8]

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Conclusion

This guide provides a comprehensive overview of the synthesis and characterization of 8-(tributylstannyl)quinoline. The detailed protocols and characterization data serve as a valuable resource for researchers in organic synthesis and drug development. The versatility of this reagent in forming carbon-carbon bonds through the Stille coupling reaction underscores its importance in the construction of novel and complex molecular architectures. Proper handling and safety precautions are essential when working with organotin compounds due to their toxicity.

References

- 1. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000875) [hmdb.ca]

- 4. researchgate.net [researchgate.net]

- 5. Quinoline-8-tributylstannane | 478282-21-2 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. 8-Hydroxyquinoline(148-24-3) 1H NMR spectrum [chemicalbook.com]

- 8. parchem.com [parchem.com]

8-(Tributylstannyl)quinoline reactivity and stability

An In-depth Technical Guide to the Reactivity and Stability of 8-(Tributylstannyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(Tributylstannyl)quinoline is a pivotal organotin compound that serves as a versatile building block in modern organic synthesis. Characterized by a quinoline ring substituted with a tributylstannyl group at the 8-position, its unique structure imparts a valuable combination of reactivity and stability.[1] This guide provides a comprehensive overview of the synthesis, reactivity, and stability of 8-(tributylstannyl)quinoline, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, tabulated data, and process diagrams are included to support researchers in academic and industrial settings.

Physicochemical and Safety Data

8-(Tributylstannyl)quinoline is a liquid at room temperature and requires careful handling due to the toxicity associated with organotin compounds.[2][3] Proper storage in a cool, dry, and well-ventilated place is essential to maintain its integrity.[2][4]

| Property | Value | Reference |

| CAS Number | 478282-21-2 | [5] |

| Molecular Formula | C₂₁H₃₃NSn | [3][6] |

| Molecular Weight | 418.21 g/mol | [5][6] |

| Physical Form | Liquid | [2] |

| Boiling Point | 447.2°C at 760 mmHg | [4] |

| Purity | Typically ≥95% | [2][6] |

| Storage Temperature | Refrigerator | [2] |

| Signal Word | Danger | [2] |

| Hazard Statements | H301, H312, H315, H319, H332, H410 | [2][3] |

Synthesis and Characterization

The primary route for synthesizing 8-(tributylstannyl)quinoline involves the palladium-catalyzed cross-coupling of an 8-substituted quinoline electrophile with an organotin reagent. The choice of coupling partners and reaction conditions can be adapted from established methodologies like Stille, Negishi, and Suzuki-Miyaura couplings.[1] The mechanism typically involves the oxidative addition of a palladium(0) complex to the quinoline halide, followed by transmetalation with the tributylstannane reagent.[1]

Characterization of the final product is crucial to confirm its structure and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the connectivity and chemical environment of protons and carbons.

-

Mass Spectrometry (MS): To verify the molecular weight and isotopic distribution pattern characteristic of tin-containing compounds.[1]

Reactivity Profile

The reactivity of 8-(tributylstannyl)quinoline is dominated by the carbon-tin bond, making it an excellent nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.

Stille Cross-Coupling Reaction

The Stille reaction is a powerful C-C bond-forming reaction that couples the organostannane with an organic electrophile (typically an aryl, vinyl, or acyl halide/triflate).[7] The reaction is valued for its tolerance of a wide range of functional groups and its relative insensitivity to air and moisture.[7]

The catalytic cycle proceeds through three fundamental steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the R¹-X bond of the organic electrophile to form a Pd(II) complex.

-

Transmetalation: The organic group (R²) from the organostannane is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex. This is often the rate-determining step.[1]

-

Reductive Elimination: The two organic groups (R¹ and R²) are coupled and eliminated from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.[7]

| Parameter | Influence on Reactivity | Typical Conditions & Notes | Reference |

| Palladium Catalyst | Essential for the catalytic cycle. Pd(0) is the active species. | Pd(PPh₃)₄, Pd₂(dba)₃. | [7][8] |

| Ligands | Stabilize the Pd center and influence reaction rate and scope. | AsPh₃, P(2-furyl)₃. Triphenylarsine (AsPh₃) is commonly used. | [8] |

| Solvent | Affects solubility and reaction temperature. | N-methyl-2-pyrrolidone (NMP), THF, Dioxane. NMP is effective for higher temperatures. | [1][9] |

| Temperature | Higher temperatures often increase reaction rates. | 60-150°C. Optimization studies show 120-150°C can achieve superior conversion. | [1] |

| Additives | Can accelerate the transmetalation step. | Cu(I) salts (e.g., CuI, CuCN) can be beneficial, especially for less reactive substrates. | [8][9] |

Reactions Involving the Quinoline Ring

The quinoline nucleus itself can undergo chemical transformations, although these are less common when it is employed as a Stille reagent.

-

Electrophilic Substitution: The quinoline ring is susceptible to electrophilic attack, typically at the C-5 and C-8 positions.[10] Since the C-8 position is blocked by the stannyl group, substitution would be directed to C-5 under vigorous conditions.[10]

-

Nucleophilic Substitution: The quinoline ring can undergo nucleophilic substitution, primarily at the C-2 and C-4 positions, especially when a good leaving group is present.[10]

Stability and Handling

General Stability and Storage

Organostannanes like 8-(tributylstannyl)quinoline are generally stable to air and moisture, which is an advantage over more sensitive organometallic reagents like organolithiums or Grignards.[7][8] However, prolonged exposure to air and light should be avoided. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.[2]

Decomposition Pathways

While robust under typical reaction conditions, 8-(tributylstannyl)quinoline can decompose. The most labile point of the molecule is the C-Sn bond.

-

Protodestannylation: Cleavage of the C-Sn bond by acidic protons. This can be a competing side reaction in the presence of strong acids.

-

Oxidative Cleavage: Strong oxidizing agents can cleave the C-Sn bond.

-

Thermal Decomposition: The quinoline ring itself is thermally stable but can be decomposed by extreme conditions such as supercritical water, which involves hydrocracking and hydrogenation of C-N bonds.[11] This indicates high stability under normal laboratory heating conditions.

Safety and Handling

Organotin compounds are toxic and require careful handling.[3][7]

-

Personal Protective Equipment (PPE): Always wear chemical-impermeable gloves, safety goggles, and a lab coat.[4]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation.[4]

-

Spill and Disposal: In case of a spill, collect the material using spark-proof tools and dispose of it as hazardous waste according to local regulations.[4] Avoid discharge into the environment.[4]

Experimental Protocols

Representative Protocol for Stille Coupling

This protocol describes a general procedure for the Stille coupling of 8-(tributylstannyl)quinoline with an aryl bromide.

Reagents and Materials:

-

8-(Tributylstannyl)quinoline (1.1 eq)

-

Aryl bromide (1.0 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)

-

Triphenylarsine [AsPh₃] (10 mol%)

-

Anhydrous, degassed N-methyl-2-pyrrolidone (NMP)

-

Reaction vessel (e.g., Schlenk tube)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Preparation: To a dry reaction vessel under an inert atmosphere, add the aryl bromide, Pd₂(dba)₃, and AsPh₃.

-

Solvent and Reagent Addition: Add anhydrous NMP via syringe, followed by the addition of 8-(tributylstannyl)quinoline.

-

Reaction: Heat the reaction mixture to 120-140°C with stirring.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous KF solution (to remove tin byproducts), followed by brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Conclusion

8-(Tributylstannyl)quinoline is a robust and highly effective reagent for constructing complex organic molecules, particularly through palladium-catalyzed Stille cross-coupling reactions. Its stability to air and moisture simplifies handling, while its predictable reactivity allows for the efficient formation of carbon-carbon bonds. A thorough understanding of its reactivity profile, optimal reaction conditions, and stability limitations is critical for its successful application. While qualitative stability is well-established, further quantitative studies would benefit the scientific community by defining precise shelf-life and degradation kinetics. This guide provides the foundational knowledge required for researchers to confidently and safely utilize this versatile synthetic tool.

References

- 1. Buy 8-(Tributylstannyl)quinoline | 478282-21-2 [smolecule.com]

- 2. Quinoline-8-tributylstannane | 478282-21-2 [sigmaaldrich.com]

- 3. QUINOLINE-8-TRIBUTYLSTANNANE | 478282-21-2 [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. parchem.com [parchem.com]

- 6. 8-(Tributylstannyl)quinoline | CymitQuimica [cymitquimica.com]

- 7. Stille reaction - Wikipedia [en.wikipedia.org]

- 8. o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. uop.edu.pk [uop.edu.pk]

- 11. Decomposition of isoquinoline and quinoline by supercritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stability Studies | Coriolis Pharma [coriolis-pharma.com]

- 13. database.ich.org [database.ich.org]

Spectroscopic and Synthetic Profile of 8-(Tributylstannyl)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 8-(tributylstannyl)quinoline, a key intermediate in organic synthesis, particularly in the construction of complex quinoline-based molecules through cross-coupling reactions. Due to the limited availability of published experimental spectroscopic data for this specific compound, this guide presents expected spectroscopic characteristics based on the analysis of closely related analogues, alongside a detailed, representative synthetic protocol.

Chemical Structure and Properties

8-(Tributylstannyl)quinoline is an organometallic compound featuring a tributyltin moiety attached to the 8-position of a quinoline ring.

| Property | Value |

| Molecular Formula | C₂₁H₃₃NSn |

| Molecular Weight | 418.21 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| CAS Number | 478282-21-2 |

Spectroscopic Data (Predicted)

Predicted ¹H NMR Data

The expected ¹H NMR spectrum would show characteristic signals for both the quinoline ring and the tributylstannyl group. The protons on the quinoline ring will be in the aromatic region, while the protons of the butyl groups will be in the aliphatic region.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Quinoline H-2 | 8.8 - 9.0 | dd |

| Quinoline H-4 | 8.0 - 8.2 | dd |

| Quinoline H-3 | 7.3 - 7.5 | dd |

| Quinoline H-5, H-6, H-7 | 7.4 - 7.8 | m |

| Sn-(CH₂)₃-CH₃ (α-CH₂) | 1.1 - 1.3 | t |

| Sn-CH₂-CH₂-CH₂-CH₃ (β, γ-CH₂) | 1.3 - 1.6 | m |

| Sn-(CH₂)₃-CH₃ (δ-CH₃) | 0.8 - 1.0 | t |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum would display signals corresponding to the nine carbons of the quinoline core and the four distinct carbons of the tributyl groups.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Quinoline C-8 | 135 - 140 (with Sn-C coupling) |

| Quinoline C-2 | 148 - 152 |

| Quinoline C-4 | 135 - 138 |

| Quinoline C-9 (C4a) | 145 - 148 |

| Quinoline C-10 (C8a) | 128 - 132 |

| Quinoline C-5, C-6, C-7 | 125 - 130 |

| Quinoline C-3 | 120 - 123 |

| Sn-CH₂-(CH₂)₂-CH₃ (α-C) | 9 - 12 |

| Sn-CH₂-CH₂-CH₂-CH₃ (β-C) | 29 - 31 |

| Sn-(CH₂)₂-CH₂-CH₃ (γ-C) | 27 - 29 |

| Sn-(CH₂)₃-CH₃ (δ-C) | 13 - 15 |

Mass Spectrometry (MS) Data

The mass spectrum of 8-(tributylstannyl)quinoline is expected to show the molecular ion peak [M]⁺ and characteristic fragmentation patterns involving the loss of butyl groups and the quinoline moiety.

| Ion | Expected m/z | Description |

| [C₂₁H₃₃NSn]⁺ | 419 (for ¹²⁰Sn) | Molecular Ion (M⁺) |

| [M - C₄H₉]⁺ | 362 | Loss of one butyl group |

| [M - 2(C₄H₉)]⁺ | 305 | Loss of two butyl groups |

| [M - 3(C₄H₉)]⁺ | 248 | Loss of three butyl groups |

| [C₉H₇N-Sn]⁺ | 248 | Quinolinyl-tin fragment |

| [C₉H₇N]⁺ | 129 | Quinoline fragment |

Experimental Protocols

The synthesis of 8-(tributylstannyl)quinoline is typically achieved via a palladium-catalyzed Stille cross-coupling reaction between an 8-haloquinoline (e.g., 8-bromoquinoline) and a tin reagent like hexabutylditin.

Synthesis of 8-(Tributylstannyl)quinoline via Stille Coupling

Materials:

-

8-Bromoquinoline

-

Hexabutylditin ((Bu₃Sn)₂)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous toluene

-

Nitrogen gas atmosphere

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 8-bromoquinoline (1.0 eq).

-

Add anhydrous toluene to dissolve the 8-bromoquinoline.

-

Add hexabutylditin (1.1 eq) to the solution.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the toluene.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 8-(tributylstannyl)quinoline.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and MS.

Visualizations

The following diagrams illustrate the chemical structure of 8-(tributylstannyl)quinoline and the general workflow for its synthesis.

Commercial availability and suppliers of 8-(Tributylstannyl)quinoline

For Immediate Release

This technical guide provides an in-depth overview of 8-(tributylstannyl)quinoline, a key reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its commercial availability, key chemical properties, and a comprehensive synthesis protocol.

Commercial Availability and Key Suppliers

8-(Tributylstannyl)quinoline is commercially available from several chemical suppliers. Researchers can procure this compound from vendors specializing in organometallic reagents and building blocks for organic synthesis. The purity of the commercially available product is typically 95% or higher.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Parchem | 478282-21-2 | C₂₁H₃₃NSn | 418.21 | N/A |

| CymitQuimica | 478282-21-2 | C₂₁H₃₃NSn | 418.20 | Min. 95% |

| Sigma-Aldrich | 478282-21-2 | C₂₁H₃₃NSn | 418.21 | N/A |

Physicochemical Properties

8-(Tributylstannyl)quinoline is an organotin compound featuring a tributyltin group attached to the 8-position of a quinoline ring. This structure imparts unique reactivity, making it a valuable intermediate in various chemical transformations.

| Property | Value |

| IUPAC Name | 8-(Tributylstannyl)quinoline |

| CAS Number | 478282-21-2 |

| Molecular Formula | C₂₁H₃₃NSn |

| Molecular Weight | 418.21 g/mol |

| Appearance | Typically a liquid or low-melting solid |

Synthesis of 8-(Tributylstannyl)quinoline

The primary synthetic route to 8-(tributylstannyl)quinoline involves a lithium-halogen exchange reaction starting from a suitable halo-substituted quinoline, followed by quenching with tributyltin chloride. The most common precursor is 8-bromoquinoline.

Synthesis Workflow

Experimental Protocols

Synthesis of 8-Bromoquinoline (Precursor)

This procedure outlines a modified Skraup synthesis, which is a reliable method for preparing the necessary precursor, 8-bromoquinoline.[1]

Materials:

-

2-Bromoaniline

-

Glycerol

-

Methanesulfonic acid

-

meta-Nitrobenzenesulfonic acid sodium salt

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Sodium hydroxide (NaOH) solution (50% m/v)

-

Diethyl ether (Et₂O)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Equip a 1-L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Charge the flask with 250 mL of methanesulfonic acid and heat to an internal temperature of 125 °C with stirring.

-

Add 80.55 g (0.468 mol) of 2-bromoaniline in portions, followed by 66.30 g (0.293 mol) of meta-nitrobenzenesulfonic acid sodium salt and 3.90 g (14 mmol) of FeSO₄·7H₂O.

-

Add 28.3 mL (0.39 mol) of glycerol dropwise over 15 minutes via the dropping funnel.

-

Add two more portions of glycerol (28.3 mL each) at three-hour intervals.

-

After the final addition, maintain the reaction mixture at 125 °C for 12 hours.

-

Cool the reaction to room temperature and add 250 mL of water.

-

Transfer the solution to a 4-L beaker, using an additional 100 mL of water for rinsing.

-

Cool the beaker in an ice bath and basify the solution to approximately pH 14 by adding 50% aqueous NaOH solution with stirring.

-

Extract the heterogeneous mixture with diethyl ether (3 x 500 mL).

-

Wash the combined organic extracts with brine (1 x 400 mL), dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield crude 8-bromoquinoline.

-

Purify the crude product by Kugelrohr distillation (0.14 mm Hg; pot temperature, 180–205 °C) to obtain a yellow oil that solidifies upon standing.

Synthesis of 8-(Tributylstannyl)quinoline

The following is a general procedure based on the well-established lithium-halogen exchange reaction followed by quenching with an electrophile.

Materials:

-

8-Bromoquinoline

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride (Bu₃SnCl)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 8-bromoquinoline in anhydrous diethyl ether or THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath under a nitrogen atmosphere.

-

Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.

-

Add tributyltin chloride dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 12-18 hours.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with hexane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

The product can be further purified by vacuum distillation or column chromatography on silica gel.

Applications in Research and Development

8-(Tributylstannyl)quinoline is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Stille coupling.[2] Its applications are prominent in the development of:

-

Organic Electronics: It serves as a precursor for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2]

-

Medicinal Chemistry: The quinoline scaffold is a common motif in pharmacologically active compounds. 8-(Tributylstannyl)quinoline allows for the introduction of various substituents at the 8-position, facilitating the synthesis of novel drug candidates.[2]

-

Material Science: It is used in the synthesis of organotin polymers with unique properties.[2]

Safety Information

Organotin compounds are toxic and should be handled with appropriate safety precautions. Work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses. Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.

This technical guide provides a foundational understanding of 8-(tributylstannyl)quinoline for researchers. For specific applications and troubleshooting, consulting peer-reviewed literature is highly recommended.

References

Introduction to organotin compounds in organic synthesis

An In-depth Technical Guide to Organotin Compounds in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organotin compounds, or stannanes, are a class of organometallic compounds containing at least one tin-carbon bond. Since the synthesis of the first organotin compound, diethyltin diiodide, by Edward Frankland in 1849, their chemistry has evolved into a powerful and versatile tool in modern organic synthesis.[1] Despite challenges related to toxicity, their unique reactivity, stability, and functional group tolerance have made them indispensable, particularly in the formation of carbon-carbon bonds.[2][3] This guide provides a comprehensive overview of the synthesis, core reactions, and applications of organotin compounds, with a focus on the Stille cross-coupling reaction and radical-mediated transformations. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to serve as a practical resource for professionals in research and drug development.

Introduction to Organotin Compounds

Organotin chemistry has a rich history, with significant growth in the 20th century following the discovery of Grignard reagents, which facilitated the creation of Sn-C bonds.[1] Organotin compounds are generally classified by the oxidation state of the tin atom, with tin(IV) compounds being the most common and synthetically useful.[1] The reactivity and utility of these compounds are dictated by the stability of the C-Sn bond and the potential for the tin atom to expand its coordination number beyond four.[4]

The general structure is represented as R_nSnX_{4-n}, where 'R' is an organic substituent (alkyl, aryl, vinyl, etc.), 'X' is a halide or another leaving group, and 'n' ranges from 1 to 4. The properties and toxicity of organotin compounds are heavily dependent on the number and nature of the organic groups attached to the tin atom.[5] Triorganotin compounds (R₃SnX) exhibit the highest toxicity, while tetraorgano derivatives (R₄Sn) are more stable but can decompose into toxic triorganotin species.[2][5]

Synthesis of Organotin Reagents

The preparation of organotin reagents can be accomplished through several established methods. The choice of method depends on the desired substitution pattern and the nature of the organic groups. Key synthetic routes are summarized in the table below.

| Method | General Reaction | Description | Reference(s) |

| Grignard Reaction | SnCl₄ + 4 RMgX → R₄Sn + 4 MgXCl | A classic and widely used method for preparing symmetrical tetraorganotin compounds by reacting a Grignard reagent with a tin halide like tin tetrachloride.[1][4] | [1][4] |

| Wurtz-like Coupling | SnX₄ + 4 R-Na + 4 NaX → R₄Sn | Involves the coupling of alkyl sodium compounds with tin halides to yield tetraorganotin compounds.[1] | [1] |

| Redistribution (Kocheshkov Comproportionation) | 3 R₄Sn + SnCl₄ → 4 R₃SnCl | This reaction allows for the synthesis of organotin halides (R₃SnCl, R₂SnCl₂, RSnCl₃) by reacting a tetraorganotin compound with tin tetrachloride in controlled stoichiometric ratios.[1][5] | [1][5] |

| Direct Synthesis | 2 RX + Sn → R₂SnX₂ | Involves the direct reaction of metallic tin with an organic halide. This method is used commercially for producing compounds like dimethyltin dichloride.[4] | [4] |

| Hydride Reduction | R₃SnCl + LiAlH₄ → R₃SnH + LiCl + AlH₃ | Organotin hydrides are typically generated by the reduction of the corresponding organotin halides using reducing agents like lithium aluminum hydride (LiAlH₄).[1][5] | [1][5] |

A generalized workflow for the synthesis and purification of an organotin reagent via the Grignard method is depicted below.

Key Reactions in Organic Synthesis

Organotin compounds are pivotal reagents in several cornerstone reactions of modern organic chemistry.

The Stille Cross-Coupling Reaction

The Stille reaction is a palladium-catalyzed cross-coupling of an organostannane with an organic halide or pseudohalide (e.g., triflate), forming a new C-C bond.[2][3] Developed by John Kenneth Stille, its significance lies in its tolerance of a wide array of functional groups, mild reaction conditions, and the stability of organostannane reagents to air and moisture.[3][6]

Catalytic Cycle: The mechanism of the Stille reaction is well-studied and proceeds through a catalytic cycle involving a palladium(0) species.[2]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic electrophile (R¹-X) to form a Pd(II) complex.[3][7]

-

Transmetalation: The organostannane (R²-SnR₃) transfers its R² group to the palladium center, displacing the halide (X) which then forms a tin byproduct (X-SnR₃).[2][7] This is often the rate-determining step.[8]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled and eliminated, forming the final product (R¹-R²) and regenerating the active Pd(0) catalyst.[3][7]

Examples and Scope: The Stille coupling is highly versatile.[9] Vinyl halides are common coupling partners, and the stereochemistry of the alkene is typically retained.[2] The reaction tolerates numerous functional groups, including esters, amides, ketones, and nitro groups.[3] Additives such as copper(I) salts can significantly accelerate the reaction rate.[8][10]

| Electrophile (R¹-X) | Organostannane (R²-SnBu₃) | Catalyst / Conditions | Product (R¹-R²) | Yield (%) | Reference |

| Iodobenzene | Vinyltributylstannane | Pd(PPh₃)₄, THF, 50 °C | Styrene | 91 | [2] |

| 1-Iodo-2-phenylethyne | Tributyl(phenylethynyl)stannane | PdCl₂(PPh₃)₂, CuI, Et₂NH, RT | 1,4-Diphenylbutadiyne | 99 | [8] |

| Enol triflate | Tributyl(3-methoxyphenyl)stannane | Pd(dppf)Cl₂, CuI, LiCl, DMF, 40 °C | Coupled enol ether product | 87 | [7] |

| Vinyl bromide | Tributyl(furan-2-yl)stannane | Pd(PPh₃)₄, Toluene, 100 °C | 2-Vinylfuran | 76 | [2] |

Radical Reactions

Organotin hydrides, particularly tributyltin hydride (Bu₃SnH), are widely used as radical reducing agents in organic synthesis.[11] The relatively weak Sn-H bond (74 kcal/mol) cleaves homolytically to generate a tributyltin radical (Bu₃Sn•), which serves as a key intermediate in various transformations.[11]

Common applications include:

-

Dehalogenations: Reduction of alkyl, vinyl, or aryl halides.[12]

-

Barton-McCombie Deoxygenation: Removal of hydroxyl groups from alcohols.

-

Radical Cyclizations: Formation of cyclic compounds via intramolecular radical addition.[1]

Despite their utility, the toxicity of tin hydrides and the difficulty in removing tin byproducts are significant drawbacks.[12] This has led to the development of methods that use catalytic amounts of the tin reagent, with a stoichiometric reducing agent like polymethylhydrosiloxane (PMHS) to regenerate the tin hydride in situ.[12]

Applications in Research and Development

The unique capabilities of organotin reagents have secured them a role in various high-stakes chemical enterprises.

-

Natural Product Synthesis: The Stille coupling is a key strategy in the total synthesis of complex natural products, such as in the synthesis of the manzamine alkaloid ircinal A and (+)-mycotrienol.[13] Its reliability and functional group tolerance allow for the connection of complex fragments late in a synthetic sequence.

-

Drug Development: Organotin compounds themselves have been investigated for their biological activities, including potential as anti-tumor agents.[14][15] Research has shown that some organotin derivatives exhibit high in vitro cytotoxic activity, sometimes comparable to established drugs like doxorubicin.[14] Furthermore, the Stille reaction is a valuable tool in medicinal chemistry for creating libraries of complex molecules for screening.[16]

-

Materials Science: Organotin reagents are used to synthesize conjugated polymers and other materials for electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[16]

-

Industrial Catalysis: Diorganotin compounds like dibutyltin dilaurate are widely used as catalysts for the formation of polyurethanes, the vulcanization of silicones, and in transesterification processes.[1][15]

Experimental Protocols

Safe and effective use of organotin reagents requires meticulous adherence to established protocols.

Protocol 1: Synthesis of Tetraethyltin via Grignard Reaction

This protocol is adapted from established chemical literature.[1]

Objective: To synthesize tetraethyltin from tin(IV) chloride and ethylmagnesium bromide.

Materials:

-

Tin(IV) chloride (SnCl₄)

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Apparatus: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Grignard Reagent Preparation: Place magnesium turnings in the flask. Add a small crystal of iodine if needed to initiate the reaction. Slowly add a solution of ethyl bromide in anhydrous diethyl ether from the dropping funnel to the magnesium turnings under a nitrogen atmosphere. The reaction is exothermic and should be controlled by the rate of addition.

-

Coupling Reaction: Once the Grignard reagent has formed, cool the flask in an ice bath. Slowly add a solution of tin(IV) chloride in anhydrous diethyl ether via the dropping funnel. A vigorous reaction will occur.

-

Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

-

Purification: Purify the crude tetraethyltin by vacuum distillation to yield a clear, colorless liquid.

Protocol 2: Stille Cross-Coupling of an Enol Triflate

This protocol is adapted from a published procedure.[7]

Objective: To couple an enol triflate with an organotin reagent using a palladium catalyst.

Materials:

-

Enol triflate (1.0 eq)

-

Organotin reagent (1.15 eq)

-

Palladium(II) catalyst (e.g., Pd(dppf)Cl₂·DCM, 0.1 eq)

-

Copper(I) iodide (CuI, 0.1 eq)

-

Lithium chloride (LiCl, 5.3 eq)

-

Anhydrous, degassed N,N-Dimethylformamide (DMF)

-

Ammonia/water solution (1:2 NH₃·H₂O:H₂O)

-

Hexane, Brine, Sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add the enol triflate, CuI, Pd(dppf)Cl₂·DCM, and LiCl.

-

Solvent Addition: Add anhydrous, degassed DMF to achieve the desired concentration (e.g., 0.1 M).

-

Inert Atmosphere: Purge the reaction flask with an inert gas (e.g., Argon) for 10-15 minutes.

-

Reagent Addition: Add the organotin reagent via syringe.

-

Reaction: Heat the solution to the required temperature (e.g., 40 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture and transfer it to a separatory funnel containing a 1:2 mixture of aqueous ammonia and water. Extract the mixture with hexane.

-

Washing and Drying: Combine the organic phases and wash sequentially with the ammonia/water mixture and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash chromatography (e.g., on basic alumina) to afford the coupled product.

Safety, Handling, and Waste Disposal

Toxicity: Organotin compounds are highly toxic, and precautions must be taken to avoid exposure.[17] Trialkyltin and triaryltin compounds are particularly hazardous, exhibiting neurotoxicity.[18][19] Trimethyltin and triethyltin are potent neurotoxins, while tributyltin compounds can damage the immune system.[18] Always handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves (nitrile gloves may not be sufficient for prolonged contact; check compatibility charts) and safety glasses.

Waste Removal: A major challenge in organotin chemistry is the removal of tin-containing byproducts from the reaction mixture.[12] Common methods include:

-

Fluoride Wash: Washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) precipitates the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration.[7]

-

Chromatography: Careful flash chromatography can separate the desired product from tin residues. Using eluents containing a small amount of triethylamine (~2-5%) can help in some cases.[7]

-

Catalytic Methods: Employing reaction conditions that are catalytic in tin significantly reduces the amount of tin waste generated.[12]

Conclusion

Organotin compounds remain a cornerstone of modern organic synthesis, offering a unique combination of stability and reactivity that enables the construction of complex molecular architectures. The Stille coupling, in particular, has proven to be a robust and versatile tool for C-C bond formation in natural product synthesis and drug discovery. While the inherent toxicity of stannanes necessitates careful handling and the development of tin-free alternatives, ongoing research into catalytic systems and improved purification methods continues to enhance their practicality and environmental profile. For the foreseeable future, a thorough understanding of organotin chemistry will remain essential for researchers and scientists pushing the boundaries of organic synthesis.

References

- 1. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 4. lupinepublishers.com [lupinepublishers.com]

- 5. gelest.com [gelest.com]

- 6. benchchem.com [benchchem.com]

- 7. Stille Coupling | NROChemistry [nrochemistry.com]

- 8. scispace.com [scispace.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]

- 12. chemistry.msu.edu [chemistry.msu.edu]

- 13. chemistry-reaction.com [chemistry-reaction.com]

- 14. The Development of Novel Organotin Anti-Tumor Drugs: Structure and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. reddit.com [reddit.com]

The Enduring Legacy and Therapeutic Promise of Quinoline Derivatives in Medicinal Chemistry: An In-depth Technical Guide

For Immediate Release

[City, State] – December 27, 2025 – The quinoline scaffold, a fused heterocyclic aromatic ring system, continues to be a cornerstone in the field of medicinal chemistry, serving as a versatile template for the development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the multifaceted role of quinoline derivatives, detailing their mechanisms of action, therapeutic applications, and the experimental methodologies pivotal for their discovery and evaluation.

A Privileged Scaffold with Diverse Biological Activities

Quinoline and its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their successful application in treating a variety of diseases.[1] Their therapeutic spectrum encompasses anticancer, antimalarial, antimicrobial, and neuroprotective properties.[1][2] The unique structural features of the quinoline ring allow for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic outcomes.[2]

Anticancer Applications: Targeting Key Signaling Pathways

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through diverse mechanisms of action. These include the inhibition of protein kinases, induction of apoptosis, and disruption of the cell cycle.[3][4]

// Nodes Quinoline [label="Quinoline\nDerivatives", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinases (VEGFR, EGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspases [label="Caspases", fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2 [label="Bcl-2\n(Anti-apoptotic)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Quinoline -> RTK [label="Inhibition", fontcolor="#EA4335", color="#EA4335"]; Quinoline -> PI3K [label="Inhibition", fontcolor="#EA4335", color="#EA4335"]; Quinoline -> Bcl2 [label="Inhibition", fontcolor="#EA4335", color="#EA4335"]; Quinoline -> Caspases [label="Activation", fontcolor="#34A853", color="#34A853"];

RTK -> PI3K; PI3K -> Akt; Akt -> mTOR; mTOR -> Proliferation; Bcl2 -> Apoptosis [arrowhead=tee, label="Inhibits", fontcolor="#EA4335", color="#EA4335"]; Caspases -> Apoptosis; }

Caption: Key anticancer signaling pathways modulated by quinoline derivatives.

Quantitative Data: Anticancer Activity

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone | MGC-803 (Gastric) | 1.38 | [5] |

| Quinoline-Chalcone | HCT-116 (Colon) | 5.34 | [5] |

| Quinoline-Chalcone | MCF-7 (Breast) | 5.21 | [5] |

| 7-chloro-4-quinolinylhydrazone | SF-295 (CNS) | 0.314 - 4.65 µg/cm³ | [1] |

| 7-chloro-4-quinolinylhydrazone | HCT-8 (Colon) | 0.314 - 4.65 µg/cm³ | [1] |

| 7-chloro-4-quinolinylhydrazone | HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [1] |

| 2-oxoquinoline | HEp-2 (Larynx) | 49.01–77.67% inhibition | [1] |

Antimalarial Activity: A Historical Stronghold

The history of quinoline derivatives in medicine is intrinsically linked to the fight against malaria. Quinine, a naturally occurring quinoline alkaloid, was one of the first effective treatments for this parasitic disease. Synthetic quinolines, such as chloroquine and mefloquine, have since become mainstays in antimalarial therapy.[6] Their primary mechanism of action involves the inhibition of heme polymerization in the parasite's food vacuole, leading to the accumulation of toxic heme and subsequent parasite death.[7]

// Nodes Quinoline [label="Quinoline\nDerivatives", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Hemoglobin [label="Hemoglobin", fillcolor="#F1F3F4", fontcolor="#202124"]; Heme [label="Toxic Heme", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hemozoin [label="Hemozoin\n(Non-toxic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ParasiteDeath [label="Parasite Death", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Hemoglobin -> Heme [label="Digestion"]; Heme -> Hemozoin [label="Polymerization"]; Quinoline -> Heme [label="Inhibits\nPolymerization", fontcolor="#EA4335", color="#EA4335"]; Heme -> ParasiteDeath [label="Accumulation\nleads to"]; }

Caption: Mechanism of action of quinoline antimalarials.

Quantitative Data: Antimalarial Activity

| Compound Class | Plasmodium falciparum Strain | IC50 | Reference |

| Chloroquine Acetamide Hybrids | - | 1.29 – 53.98 µM | [8] |

| Bisquinolines | - | 1–100 nM | [7] |

| Quinoline-Furanone Hybrids | K1 (Chloroquine-resistant) | <5 µM for several compounds | [9] |

| Nopol-Based Quinolin-8-yl Amides | 3D7 (Chloroquine-sensitive) | Low micromolar | [10] |

Antibacterial Agents: Targeting Bacterial Replication

The development of fluoroquinolones, a class of synthetic quinoline derivatives, revolutionized the treatment of bacterial infections. These compounds act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[6] This targeted mechanism provides broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

// Nodes Fluoroquinolone [label="Fluoroquinolone", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; DNA_Gyrase [label="DNA Gyrase\n(Gram-negative)", fillcolor="#F1F3F4", fontcolor="#202124"]; Topo_IV [label="Topoisomerase IV\n(Gram-positive)", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Replication [label="DNA Replication\n& Repair", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Bacterial_Death [label="Bacterial Death", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Fluoroquinolone -> DNA_Gyrase [label="Inhibition", fontcolor="#EA4335", color="#EA4335"]; Fluoroquinolone -> Topo_IV [label="Inhibition", fontcolor="#EA4335", color="#EA4335"]; DNA_Gyrase -> DNA_Replication [arrowhead=tee, label="Blocks", fontcolor="#EA4335", color="#EA4335"]; Topo_IV -> DNA_Replication [arrowhead=tee, label="Blocks", fontcolor="#EA4335", color="#EA4335"]; DNA_Replication -> Bacterial_Death [label="Failure leads to", style=dashed]; }

Caption: Mechanism of action of fluoroquinolone antibacterial agents.

Quantitative Data: Antibacterial Activity

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinoline-2-one derivative (6c) | MRSA | 0.75 | [11] |

| Quinoline-2-one derivative (6c) | VRE | 0.75 | [11] |

| Quinoline-2-one derivative (6c) | MRSE | 2.50 | [11] |

| Quinolone-based dihydrotriazine | S. aureus | 2 | [12] |

| Quinolone-based dihydrotriazine | E. coli | 2 | [12] |

| Novel Quinoline derivative (11) | S. aureus | 6.25 | [12] |

Neuroprotection: A New Frontier for Quinoline Derivatives

More recently, quinoline derivatives have shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their neuroprotective effects are attributed to a variety of mechanisms, including antioxidant activity, inhibition of acetylcholinesterase (AChE), and modulation of signaling pathways involved in neuronal survival.[13][14]

Quantitative Data: Neuroprotective Activity

| Compound Class | Assay/Model | IC50/Effect | Reference |

| Quinoline-O-carbamate (3f) | eeAChE Inhibition | 1.3 µM | [14] |

| Quinoline-O-carbamate (3f) | eqBuChE Inhibition | 0.81 µM | [14] |

| Quinoline-piperonal hybrid (8) | EeAChE Inhibition | 8.50 µM | [15] |

| Quinolin-2-one derivatives | GSK-3β Inhibition | 4.68 - 8.27 nM | [16] |

Experimental Protocols: A Foundation for Discovery

The advancement of quinoline-based therapeutics relies on robust and reproducible experimental methodologies. This section provides an overview of key protocols for the synthesis and biological evaluation of these compounds.

General Synthesis of Quinoline Derivatives

A common synthetic route to access quinoline derivatives is the Conrad-Limpach-Knorr synthesis.

Protocol: Conrad-Limpach-Knorr Synthesis

-

Reaction Setup: A mixture of an aniline derivative and a β-ketoester is prepared.

-

Condensation: The mixture is heated, typically in the presence of an acid catalyst, to facilitate the condensation reaction and formation of a β-arylamino-α,β-unsaturated ester.

-

Cyclization: The intermediate is then heated to a higher temperature, often in a high-boiling solvent like diphenyl ether, to induce cyclization and formation of the quinoline ring system.

-

Purification: The resulting quinoline derivative is purified using standard techniques such as recrystallization or column chromatography.

Biological Evaluation Protocols

MTT Cytotoxicity Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the quinoline derivative for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be calculated.[17]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

-

Compound Dilution: The quinoline derivative is serially diluted in a 96-well plate containing bacterial growth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

-

Incubation: The plate is incubated under appropriate conditions to allow for bacterial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]

// Nodes Synthesis [label="Synthesis of\nQuinoline Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Characterization [label="Structural\nCharacterization\n(NMR, MS, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; InVitro [label="In Vitro Screening\n(Cytotoxicity, Antimicrobial,\nEnzyme Inhibition)", fillcolor="#FBBC05", fontcolor="#202124"]; SAR [label="Structure-Activity\nRelationship (SAR) Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; Lead_Opt [label="Lead Optimization", fillcolor="#34A853", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Studies\n(Animal Models)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Preclinical [label="Preclinical Development", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Synthesis -> Characterization; Characterization -> InVitro; InVitro -> SAR; SAR -> Lead_Opt; Lead_Opt -> Synthesis [style=dashed, label="Iterative\nDesign"]; Lead_Opt -> InVivo; InVivo -> Preclinical; }

Caption: A typical experimental workflow for the development of quinoline-based drugs.

Conclusion

The quinoline scaffold remains a highly privileged and fruitful starting point for the discovery of new therapeutic agents. The diverse biological activities and amenability to chemical modification ensure that quinoline derivatives will continue to be a major focus of research in medicinal chemistry. This guide provides a foundational resource for scientists and researchers, summarizing the key aspects of quinoline chemistry and biology, and offering a practical framework for the continued exploration of this remarkable class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, characterization and pharmacological evaluation of quinoline derivatives and their complexes with copper(ΙΙ) in in vitro cell models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and evaluation of quinoline- O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benthamscience.com [benthamscience.com]

- 13. benchchem.com [benchchem.com]

- 14. Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of novel quinolin-2-one derivatives as potential GSK-3β inhibitors for treatment of Alzheimer's disease: Pharmacophore-based design, preliminary SAR, in vitro and in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [PDF] Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Safe Handling of 8-(Tributylstannyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for 8-(Tributylstannyl)quinoline, an organotin compound utilized in various research and development applications, including as a precursor in the synthesis of novel compounds for medicinal chemistry and materials science.[1] Due to its chemical nature, this compound presents significant health and environmental hazards that necessitate strict adherence to safety protocols.

Hazard Identification and Classification

8-(Tributylstannyl)quinoline is classified as a hazardous substance with acute and chronic health risks. It is crucial to understand its hazard profile to implement appropriate safety measures.

GHS Hazard Statements: [2]

-

H301: Toxic if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H372: Causes damage to organs through prolonged or repeated exposure.[2]

-

H400: Very toxic to aquatic life.[2]

-

H410: Very toxic to aquatic life with long lasting effects.[2]

Signal Word: Danger

Pictograms:

-

Skull and crossbones

-

Exclamation mark

-

Health hazard

-

Environment

Physical and Chemical Properties

A summary of the known physical and chemical properties of 8-(Tributylstannyl)quinoline is presented in the table below. This information is critical for safe storage and handling.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₁H₃₃NSn | [1][3] |

| Molecular Weight | 418.2 g/mol | [3][4] |

| CAS Number | 478282-21-2 | [2][5] |

| Appearance | Liquid | |

| Boiling Point | 447.2°C at 760 mmHg | [2] |

| Purity | Min. 95% | [3] |

| Storage Temperature | Refrigerator |

Exposure Controls and Personal Protection

Strict adherence to exposure control measures and the use of appropriate personal protective equipment (PPE) are mandatory when handling 8-(Tributylstannyl)quinoline.

Engineering Controls

-

Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][6] Local exhaust ventilation is essential to minimize the inhalation of vapors or aerosols.[7]

-

Emergency Equipment: Emergency exits and a risk-elimination area should be clearly designated.[2] An eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE)

| PPE Type | Specifications | Reference(s) |

| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield. | [2][6] |

| Skin Protection | Wear chemical-impermeable gloves (e.g., Butyl rubber) and protective clothing to prevent skin contact. | [2][6][8] |

| Respiratory Protection | If ventilation is inadequate, a self-contained breathing apparatus should be used.[6][9] |

Safe Handling and Storage Procedures

Proper handling and storage are paramount to preventing accidental exposure and environmental contamination.

Handling

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[6][10]

-

Avoid contact with skin, eyes, and clothing.[9]

-

Do not breathe vapors or mists.[6]

-

Contaminated work clothing should not be allowed out of the workplace.[6]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Store locked up or in an area accessible only to qualified or authorized personnel.[6][10]

-

Store apart from incompatible materials such as strong oxidizing agents.[11]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Protocol | Reference(s) |

| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting. | [2][6] |

| Inhalation | If inhaled, move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician. | [2][6] |

| Skin Contact | In case of skin contact, take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. Consult a physician. | [2][6] |

| Eye Contact | In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist. | [6][9] |

Accidental Release Measures

In the case of a spill or leak, follow these emergency procedures:

-

Personal Precautions: Evacuate personnel to a safe area.[2] Wear appropriate personal protective equipment, including respiratory protection.[9] Ensure adequate ventilation.[2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[2] Do not let the product enter drains, surface water, or ground water.[2][7]

-

Containment and Cleanup: Absorb the spill with inert material (e.g., sand, diatomaceous earth).[10] Collect the material in suitable, closed containers for disposal.[2]

Disposal Considerations

Dispose of 8-(Tributylstannyl)quinoline and its containers in accordance with local, regional, and national regulations.[12] This material is considered hazardous waste.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of 8-(Tributylstannyl)quinoline in a laboratory setting.

Caption: A workflow diagram outlining the key steps for the safe handling of 8-(Tributylstannyl)quinoline.

Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive risk assessment and the user's professional judgment. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. Buy 8-(Tributylstannyl)quinoline | 478282-21-2 [smolecule.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 8-(Tributylstannyl)quinoline | CymitQuimica [cymitquimica.com]

- 4. 2-(Tributylstannyl)quinoline AldrichCPR 868286-21-9 [sigmaaldrich.com]

- 5. parchem.com [parchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chemos.de [chemos.de]

- 8. carlroth.com [carlroth.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. dcfinechemicals.com [dcfinechemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. finefrag.com [finefrag.com]

Theoretical and Experimental Insights into 8-(Tributylstannyl)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental aspects of 8-(tributylstannyl)quinoline, a key intermediate in organic synthesis. The document details its synthesis, spectroscopic characterization, and in-silico analysis, offering valuable protocols and data for researchers in medicinal chemistry and materials science.

Introduction

Quinoline and its derivatives are fundamental scaffolds in numerous biologically active compounds and functional materials. The introduction of an organostannane moiety, such as a tributylstannyl group, at the 8-position of the quinoline ring, furnishes a versatile building block for various cross-coupling reactions, enabling the synthesis of complex molecular architectures. This guide explores the synthesis, characterization, and theoretical underpinnings of 8-(tributylstannyl)quinoline.

Synthesis of 8-(Tributylstannyl)quinoline

The synthesis of 8-(tributylstannyl)quinoline can be efficiently achieved via a Stille cross-coupling reaction. This palladium-catalyzed reaction provides a reliable method for the formation of carbon-carbon bonds.

Experimental Protocol: Stille Coupling

This protocol outlines the synthesis of 8-(tributylstannyl)quinoline from 8-bromoquinoline and hexabutylditin.

Reagents and Materials:

-

8-Bromoquinoline

-

Hexabutylditin

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous toluene

-

Nitrogen gas atmosphere

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a condenser, a nitrogen inlet, and a magnetic stirrer, add 8-bromoquinoline (1.0 eq).

-

Add anhydrous toluene to dissolve the 8-bromoquinoline.

-

To this solution, add hexabutylditin (1.2 eq) followed by tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

The reaction mixture is heated to reflux under a nitrogen atmosphere for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 8-(tributylstannyl)quinoline.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is crucial for the structural elucidation and purity assessment of 8-(tributylstannyl)quinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the quinoline and tributyltin moieties. Protons on the quinoline ring typically resonate in the aromatic region (δ 7.0-9.0 ppm). The protons of the butyl groups will appear in the aliphatic region (δ 0.8-1.6 ppm).

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the nine carbon atoms of the quinoline ring and the twelve carbon atoms of the three butyl groups. The carbon atom attached to the tin (C8) will show a characteristic chemical shift.

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Quinoline H2 | 8.8 - 9.0 | 150 - 152 |

| Quinoline H3 | 7.3 - 7.5 | 121 - 123 |

| Quinoline H4 | 8.0 - 8.2 | 136 - 138 |

| Quinoline H5 | 7.6 - 7.8 | 128 - 130 |

| Quinoline H6 | 7.4 - 7.6 | 126 - 128 |

| Quinoline H7 | 7.5 - 7.7 | 130 - 132 |

| Quinoline C8-Sn | - | 135 - 140 |

| Sn-(CH₂)₃-CH₃ | 0.8 - 1.6 | 10 - 30 |

Note: These are predicted chemical shift ranges and may vary based on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | 3050 - 3150 |

| C-H stretching (aliphatic) | 2850 - 2960 |

| C=N stretching (quinoline) | 1600 - 1650 |

| C=C stretching (aromatic) | 1450 - 1600 |

| Sn-C stretching | 500 - 600 |

Theoretical Studies: A Computational Workflow

Density Functional Theory (DFT) is a powerful computational method to investigate the electronic structure and properties of molecules. A typical workflow for the theoretical study of 8-(tributylstannyl)quinoline is outlined below.

Methodological & Application

8-(Tributylstannyl)quinoline in Stille Cross-Coupling Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals